molecular formula C12H6Br2ClN B8200676 3,6-dibromo-1-chloro-9H-carbazole

3,6-dibromo-1-chloro-9H-carbazole

Cat. No.: B8200676
M. Wt: 359.44 g/mol
InChI Key: YQQSEJWPKDJYSU-UHFFFAOYSA-N
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Description

3,6-Dibromo-1-chloro-9H-carbazole is a halogenated derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, including organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dibromo-1-chloro-9H-carbazole typically involves the bromination and chlorination of carbazole. One common method includes the bromination of carbazole at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The chlorination at the 1 position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1-chloro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted carbazoles depending on the nucleophile used.

    Oxidation Products: Carbazole-3,6-dione.

    Reduction Products: 3,6-Dibromo-9H-carbazole

Mechanism of Action

The mechanism of action of 3,6-dibromo-1-chloro-9H-carbazole involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to changes in electronic properties, making it useful in optoelectronic applications. The compound’s ability to undergo various chemical reactions also allows it to be modified for specific applications, enhancing its versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-1-chloro-9H-carbazole is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and electronic properties. This combination allows for more diverse chemical modifications and applications compared to compounds with only bromine or chlorine substitutions .

Properties

IUPAC Name

3,6-dibromo-1-chloro-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2ClN/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQSEJWPKDJYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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